molecular formula C17H10N2O B1433582 4-(4-Cyanobenzoyl)quinoline CAS No. 1706462-89-6

4-(4-Cyanobenzoyl)quinoline

Cat. No.: B1433582
CAS No.: 1706462-89-6
M. Wt: 258.27 g/mol
InChI Key: YDPMYPRJOPYYDI-UHFFFAOYSA-N
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Description

“4-(4-Cyanobenzoyl)quinoline” is a compound that contains a quinoline core, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been explored in various studies. For instance, a novel TsCl-mediated domino reaction sequence has been developed for the practical synthesis of quinolone-based drugs . This methodology provides access to 4-quinolones in only two steps, avoiding a long multi-step synthesis, high-boiling solvents, high temperature, or stoichiometric polyphosphoric acid .

Safety and Hazards

The safety data sheet for a related compound, 4-Cyanobenzoyl chloride, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

Quinoline and its derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing novel therapeutic strategies, improving synthesis protocols, and exploring new biological activities .

Properties

IUPAC Name

4-(quinoline-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O/c18-11-12-5-7-13(8-6-12)17(20)15-9-10-19-16-4-2-1-3-14(15)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPMYPRJOPYYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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